molecular formula C25H23NO5 B12310694 Fmoc-Tyr-OMe

Fmoc-Tyr-OMe

Cat. No.: B12310694
M. Wt: 417.5 g/mol
InChI Key: NWIXWDJMIUGINH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine methyl ester, commonly known as Fmoc-Tyr-OMe, is a derivative of the amino acid tyrosine. It is widely used in the field of peptide synthesis, particularly in the Fmoc solid-phase peptide synthesis method. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of tyrosine and a methyl ester group attached to the carboxyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Tyr-OMe typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Mechanism of Action

The primary function of Fmoc-Tyr-OMe in peptide synthesis is to protect the amino group of tyrosine during the synthesis process. The Fmoc group is stable under acidic conditions but can be selectively removed under basic conditions, allowing for the stepwise assembly of peptides. The methyl ester group protects the carboxyl group of tyrosine, preventing unwanted side reactions during peptide synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-Tyr-OMe is unique in its combination of the Fmoc protecting group and the methyl ester group, making it particularly useful in peptide synthesis where selective deprotection is required. The presence of the methyl ester group allows for the protection of the carboxyl group, which is not present in other similar compounds .

Properties

IUPAC Name

methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-30-24(28)23(14-16-10-12-17(27)13-11-16)26-25(29)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23,27H,14-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIXWDJMIUGINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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